molecular formula C23H17N3O4S B2961301 methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 536704-15-1

methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2961301
CAS No.: 536704-15-1
M. Wt: 431.47
InChI Key: RQMZCYWOCQMKOJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a furan ring, and a thioether group . It is likely to be part of a larger class of heterocyclic compounds, which are known for their wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via multicomponent reactions (MCRs), where two or more reactants combine to give a single product . These reactions are known for the production of pharmaceutically active molecules .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The presence of a pyrimidine ring and a furan ring suggests that the compound may have interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in a variety of chemical reactions, including condensation reactions and cycloadditions .

Scientific Research Applications

Synthesis and Reactions

Heterocyclic compounds derived from furan and pyrimidine, similar in structure to the compound mentioned, have been explored for various synthetic applications. These include the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions, demonstrating the compound's utility in creating complex molecular architectures with potential biological activities (Kappe & Roschger, 1989).

Biological Activity

Compounds within this class have also been investigated for their biological activities. For instance, derivatives with similar structural motifs have shown pronounced plant-growth regulatory activity, highlighting the potential of these molecules in agricultural research and applications (Aniskova, Grinev, & Yegorova, 2017). Moreover, compounds with furan and pyrimidine units have been examined for their cytotoxicity against cancer cell lines, providing a foundation for anticancer drug development (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Antimicrobial and Antifungal Applications

Research into tetrahydropyrimidine–isatin hybrids, which bear structural resemblance to the compound , has shown potential antibacterial, antifungal, and anti-tubercular activities. This underscores the compound's relevance in developing new antimicrobial agents to combat resistant strains of bacteria and tuberculosis (Akhaja & Raval, 2012).

Chemical Synthesis and Methodology

The versatility of compounds with similar structures extends to chemical synthesis methodologies. For example, the use of direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to synthesize furan-3-carboxylic esters highlights innovative approaches to constructing valuable chemical entities (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

Properties

IUPAC Name

methyl 5-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-29-22(28)18-12-11-15(30-18)13-31-23-25-19-16-9-5-6-10-17(16)24-20(19)21(27)26(23)14-7-3-2-4-8-14/h2-12,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMZCYWOCQMKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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